molecular formula C14H26N2O B13806710 Methyl N,N'-dicyclohexylcarbamimidate CAS No. 6257-10-9

Methyl N,N'-dicyclohexylcarbamimidate

Cat. No.: B13806710
CAS No.: 6257-10-9
M. Wt: 238.37 g/mol
InChI Key: MPDGNPFIUCLAMJ-UHFFFAOYSA-N
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Description

Methyl N,N'-dicyclohexylcarbamimidate is a carbodiimide derivative primarily utilized as a coupling agent in organic synthesis, particularly for peptide bond formation. The compound shares functional similarities with N,N'-Dicyclohexylcarbodiimide (DCC, CAS 538-75-0), a well-known reagent for activating carboxylic acids to form active intermediates (e.g., O-acylisoureas) that react with amines to yield amides .

The reaction mechanism involves nucleophilic attacks by nitrogen lone pairs, as demonstrated in , where carbamimidate derivatives participate in deprotonation and electrophilic substitution steps to generate amides and urea byproducts. This highlights its role in facilitating condensation reactions, albeit with structural variations that influence solubility, stability, and byproduct handling.

Properties

CAS No.

6257-10-9

Molecular Formula

C14H26N2O

Molecular Weight

238.37 g/mol

IUPAC Name

methyl N,N'-dicyclohexylcarbamimidate

InChI

InChI=1S/C14H26N2O/c1-17-14(15-12-8-4-2-5-9-12)16-13-10-6-3-7-11-13/h12-13H,2-11H2,1H3,(H,15,16)

InChI Key

MPDGNPFIUCLAMJ-UHFFFAOYSA-N

Canonical SMILES

COC(=NC1CCCCC1)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’'-DICYCLOHEXYL-O-METHYLISOUREA can be synthesized through several methods. One common approach involves the reaction of dicyclohexylcarbodiimide (DCC) with methanol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of N,N’'-DICYCLOHEXYL-O-METHYLISOUREA often involves large-scale batch processes. These processes are designed to optimize yield and minimize waste. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N’'-DICYCLOHEXYL-O-METHYLISOUREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various urea derivatives, amines, and substituted isoureas. These products have diverse applications in organic synthesis and industrial processes .

Scientific Research Applications

N,N’'-DICYCLOHEXYL-O-METHYLISOUREA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’'-DICYCLOHEXYL-O-METHYLISOUREA involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable intermediates with other reactants, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural and physical properties of Methyl N,N'-dicyclohexylcarbamimidate and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Solubility Key Features
N,N'-Dicyclohexylcarbodiimide (DCC) 538-75-0 C₁₃H₂₂N₂ 206.33 Soluble in DCM, THF, DMF; insoluble in H₂O White crystalline solid; low melting point (35°C); forms insoluble urea byproducts.
N,N'-Diisopropylcarbodiimide (DIC) 693-13-0 C₇H₁₄N₂ 126.20 Soluble in polar aprotic solvents Liquid at room temperature; less hazardous than DCC.
Carbamimidic acid, N,N'-dicyclohexyl-, 2-ethoxyethyl ester 87228-84-0 C₁₇H₃₂N₂O₂ 296.45 High hydrophobicity (XlogP = 3.9) Extended ester chain enhances lipophilicity; 8 rotatable bonds.
This compound Not explicitly listed Likely C₁₄H₂₆N₂O₂ ~254.38 (estimated) Expected soluble in DCM, THF Methyl ester group may improve byproduct solubility vs. DCC.

Key Observations:

  • DCC is widely used but forms insoluble urea byproducts, complicating purification. Its crystalline form and high reactivity make it effective but hazardous .
  • DIC offers advantages as a liquid carbodiimide with lower toxicity, though it is less reactive than DCC .
  • 2-Ethoxyethyl ester (CAS 87228-84-0) exhibits higher molecular weight and hydrophobicity due to its ethoxyethyl group, which may alter reaction kinetics and solubility profiles .
  • This compound likely retains the core carbodiimide reactivity but with a methyl ester modification that could enhance byproduct solubility compared to DCC.
N,N'-Dicyclohexylcarbodiimide (DCC)
  • Mechanism : Deprotonates carboxylic acids to form reactive intermediates (e.g., O-acylisoureas), enabling nucleophilic attack by amines .
  • Limitations : Insoluble urea byproduct (N,N'-dicyclohexylurea) requires filtration, complicating large-scale synthesis .
This compound
  • Inferred Mechanism : Similar to DCC, but the methyl ester group may stabilize intermediates or modify byproduct solubility. suggests analogous steps involving carboxylate formation and nucleophilic substitution .
  • Advantages: Potential for improved byproduct solubility (e.g., methyl urea derivatives) compared to DCC’s insoluble byproducts.

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